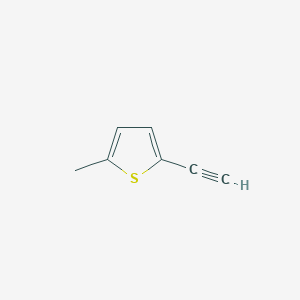

2-Ethynyl-5-methylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWYRXEXHPFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451563 | |

| Record name | 2-Ethynyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81294-10-2 | |

| Record name | 2-Ethynyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Ethynyl-5-methylthiophene: Strategies, Protocols, and Mechanistic Insights

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and their ability to act as bioisosteres for phenyl rings. The introduction of an ethynyl group at the 2-position of the thiophene ring creates a versatile building block, 2-ethynyl-5-methylthiophene, which is primed for further functionalization through reactions like click chemistry or Sonogashira couplings. This guide provides an in-depth examination of the primary synthetic routes to this valuable compound, offering detailed, field-proven protocols and the causal logic behind critical experimental choices. We will explore two robust and widely adopted strategies: the palladium-catalyzed Sonogashira coupling and the classic Corey-Fuchs homologation. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (1) can be approached from two principal directions, dictated by the key bond disconnection. A retrosynthetic analysis reveals two logical precursor molecules: 2-halo-5-methylthiophene (2) for a cross-coupling strategy, or 5-methylthiophene-2-carbaldehyde (4) for a homologation strategy.

-

Strategy A (Cross-Coupling): Disconnecting the C(sp²)-C(sp) bond between the thiophene ring and the alkyne leads to a Sonogashira coupling reaction. This requires an activated thiophene, typically 2-iodo-5-methylthiophene (2), and an acetylene source, such as trimethylsilylacetylene (3).

-

Strategy B (Homologation): Disconnecting at the C(sp)-C(sp) bond of the alkyne itself points towards a one-carbon homologation of an aldehyde. The Corey-Fuchs reaction, which transforms an aldehyde (4) into a terminal alkyne, is the premier method for this approach.

Caption: Retrosynthetic pathways to this compound.

Synthesis via Sonogashira Coupling: A Modern Approach

The Sonogashira coupling is a powerful and reliable method for forming C(sp²)-C(sp) bonds.[1][2] The strategy involves a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, with a copper(I) co-catalyst. Using a silyl-protected alkyne like (trimethylsilyl)acetylene (TMSA) is highly recommended as it prevents the common side reaction of alkyne homocoupling, thereby improving yield and simplifying purification.[3]

The workflow is a three-stage process: synthesis of the halo-thiophene precursor, the coupling reaction itself, and the final deprotection step.

Caption: Workflow for the Sonogashira coupling synthesis route.

Precursor Synthesis: 2-Iodo-5-methylthiophene

While commercially available, 2-iodo-5-methylthiophene can be readily synthesized from 2-methylthiophene.[4] A standard and effective method is direct iodination using iodine in the presence of an oxidizing agent like iodic acid or by using N-iodosuccinimide (NIS). Alternatively, lithiation of 2-iodothiophene followed by quenching with an electrophile can produce 5-substituted 2-iodothiophenes.[5]

Experimental Protocol: Sonogashira Coupling & Deprotection

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 2-iodo-5-methylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).[6]

-

Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 2.0 eq) via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add (trimethylsilyl)acetylene (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 50-60 °C and monitor by Thin-Layer Chromatography (TLC) until the starting iodide is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst salts, washing the pad with THF.[6] Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Causality Check:

-

Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it.[7]

-

Why CuI? The copper co-catalyst accelerates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

-

Why TEA? It serves as the base to deprotonate the terminal alkyne (in situ from TMSA if trace water is present, or for the final product) and to neutralize the HI generated during the catalytic cycle.[6]

Part B: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene in methanol.

-

Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF). Milder, catalytic methods using reagents like FeCl₃ have also been reported and can be advantageous for sensitive substrates.[8]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the silyl-protected starting material is fully converted.

-

Workup: Quench the reaction with water and extract the product with a nonpolar organic solvent (e.g., diethyl ether or hexanes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product can be purified by flash column chromatography on silica gel.

Synthesis via Corey-Fuchs Reaction: A Classic Homologation

The process first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to furnish the terminal alkyne.[11][12]

Caption: Workflow for the Corey-Fuchs reaction synthesis route.

Experimental Protocol: Corey-Fuchs Reaction

Part A: Synthesis of 2-(2,2-Dibromovinyl)-5-methylthiophene

-

Reagent Preparation: In a dry, three-neck round-bottom flask under argon, dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Ylide Formation: Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise, ensuring the temperature remains below 20 °C. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide.[9]

-

Aldehyde Addition: After stirring for 30 minutes, add a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in DCM dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction by adding hexanes to precipitate triphenylphosphine oxide. Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography (hexanes) to yield the dibromoalkene.

Part B: Conversion to this compound

-

Reaction Setup: Dissolve the purified 2-(2,2-dibromovinyl)-5-methylthiophene (1.0 eq) in anhydrous THF in a Schlenk flask under argon.

-

Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is typically observed.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over another hour.

-

Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain pure this compound.

Causality Check:

-

Why two steps? The reaction proceeds via a stable, isolable dibromoalkene intermediate. This allows for purification before the final, more sensitive, base-mediated elimination step.[10]

-

Why -78 °C? The use of n-BuLi requires cryogenic temperatures to control its high reactivity, prevent side reactions (like attack on the solvent or thiophene ring), and ensure selective lithium-halogen exchange.[11]

Data Summary and Method Comparison

Product Characterization

| Property | Data | Source |

| Compound Name | This compound | - |

| CAS Number | 81294-10-2 | [13][14][15] |

| Molecular Formula | C₇H₆S | [15] |

| Molecular Weight | 122.19 g/mol | - |

| Physical Form | Liquid | [14] |

| ¹H NMR (CDCl₃) | Predicted: δ ~7.1-6.7 (m, 2H, thiophene), ~3.2 (s, 1H, ≡C-H), ~2.5 (s, 3H, -CH₃) | - |

| ¹³C NMR (CDCl₃) | Predicted: δ ~140-120 (4C, thiophene), ~83 (≡C-H), ~75 (C≡), ~15 (-CH₃) | - |

| IR (neat) | Predicted: ν ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch) | - |

Note: Spectroscopic data are predicted based on typical chemical shifts for the respective functional groups.

Comparison of Synthetic Routes

| Feature | Sonogashira Coupling | Corey-Fuchs Reaction |

| Starting Materials | 2-Iodo-5-methylthiophene, TMS-Acetylene | 5-Methylthiophene-2-carbaldehyde |

| Key Reagents | Pd/Cu catalysts, Amine base | PPh₃, CBr₄, n-BuLi |

| Reaction Conditions | Mild to moderate heating (50-60 °C) | Cryogenic (-78 °C) for the second step |

| Advantages | High functional group tolerance, generally high yielding, avoids pyrophoric reagents in the main C-C bond formation step. | Readily available aldehyde starting material, classic and well-understood mechanism. |

| Disadvantages | Cost of palladium catalysts, potential for catalyst poisoning, requires a deprotection step. | Use of pyrophoric n-BuLi, stoichiometric amounts of phosphine oxide byproduct can complicate purification. |

| Scalability | Generally good, with catalyst loading optimization. | Can be challenging due to cryogenic requirements and byproduct removal. |

Critical Safety Considerations

Professional laboratory safety practices are mandatory. The following reagents require specific handling precautions:

-

(Trimethylsilyl)acetylene: This is a highly flammable liquid and vapor.[16] All equipment must be grounded to prevent static discharge, and non-sparking tools should be used.[17] It causes skin and serious eye irritation.

-

n-Butyllithium (n-BuLi): Pyrophoric; ignites spontaneously in air. It reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.

-

Carbon Tetrabromide: A toxic substance. Handle only in a well-ventilated fume hood.

-

Triethylamine & Dichloromethane: Volatile and harmful. Always handle in a fume hood.

Conclusion and Outlook

Both the Sonogashira coupling and the Corey-Fuchs reaction represent reliable and effective pathways for the synthesis of this compound. The choice of method largely depends on precursor availability, scale, and the specific equipment and safety infrastructure available to the researcher. The Sonogashira route is often favored for its milder conditions and functional group tolerance, making it ideal for complex molecule synthesis. The Corey-Fuchs reaction remains a valuable tool, especially when the corresponding aldehyde is more accessible than the halide.

The resulting product, this compound, is a key intermediate for creating novel pharmaceutical candidates and advanced organic materials.[18][19] Its terminal alkyne handle allows for facile incorporation into larger molecular frameworks, ensuring its continued relevance in the fields of drug discovery and chemical science.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. redalyc.org [redalyc.org]

- 4. 2-Iodo-5-methylthiophene 97 16494-36-3 [sigmaaldrich.com]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Corey-Fuchs Reaction [organic-chemistry.org]

- 13. This compound | CAS#:81294-10-2 | Chemsrc [chemsrc.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to 2-Ethynyl-5-methylthiophene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethynyl-5-methylthiophene, a key heterocyclic building block. Below, we detail its physicochemical properties, outline a robust experimental protocol for its synthesis via Sonogashira coupling, and explore its potential applications in medicinal chemistry, particularly as a scaffold for novel therapeutic agents.

Core Properties of this compound

This compound, identified by the CAS number 81294-10-2 , is a substituted thiophene derivative that has garnered interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive terminal alkyne group, makes it a versatile precursor for the synthesis of more complex molecules. The compound typically presents as a liquid and requires cold storage to maintain its stability.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 81294-10-2 | [1] |

| Molecular Formula | C₇H₆S | [1] |

| Molecular Weight | 122.19 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 181.5 ± 28.0 °C at 760 mmHg | [2] |

| Flash Point | 43.3 ± 10.2 °C | [2] |

| LogP | 2.54 | [2] |

| Index of Refraction | 1.558 | [2] |

| Storage Temperature | -10°C to -20°C | [1] |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][4] This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[3][4] For this compound, this involves coupling a 2-halo-5-methylthiophene with a protected or terminal alkyne.

Experimental Workflow: Synthesis via Sonogashira Coupling

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology: Sonogashira Coupling Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of thiophene derivatives.[5]

Materials:

-

2-Iodo-5-methylthiophene (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (Et₃N), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodo-5-methylthiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous triethylamine via syringe until all solids are dissolved.

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude TMS-protected product.

-

Dissolve the crude product in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure, add water, and extract with diethyl ether (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.[6][7]

-

¹H NMR: Expect signals for the acetylenic proton, the two thiophene ring protons, and the methyl group protons.[6] The characteristic chemical shifts and coupling constants for the 2,5-disubstituted thiophene ring should be observed.

-

¹³C NMR: Expect signals corresponding to the seven carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.

-

FT-IR: Look for characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 122.19 should be observed.

Applications in Medicinal Chemistry and Drug Development

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities and their ability to act as bioisosteres for phenyl rings.[8][9] The incorporation of a thiophene moiety can enhance a molecule's metabolic stability and binding affinity to biological targets.[8]

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial building block for creating more complex molecules with therapeutic potential. The ethynyl group is particularly valuable for its ability to participate in further coupling reactions (e.g., click chemistry, Sonogashira couplings with other aryl halides) and for its rigid, linear structure which can act as a spacer between different pharmacophores.[1]

Role as a Scaffold for Antimitotic Agents

Research into substituted ethynylthiophenes has revealed their potential as potent antimitotic agents.[1] Specifically, derivatives of 2-amino-3-aroyl-5-ethynylthiophene have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][10] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][10]

The ethynyl linker at the C-5 position of the thiophene ring has been found to be crucial for this activity.[1] Its rigidity appears optimal for positioning the terminal aryl or heteroaryl group in a hydrophobic pocket of the tubulin protein, thereby enhancing binding and antiproliferative effects.[1]

Proposed Signaling Pathway Disruption

The following diagram illustrates the proposed mechanism by which ethynylthiophene derivatives can induce apoptosis in cancer cells by targeting tubulin.

Caption: Proposed mechanism of antimitotic action for ethynylthiophene derivatives.

This pathway highlights the potential of using this compound as a starting material to develop novel anticancer agents that function as microtubule-destabilizing agents. The versatility of the ethynyl group allows for the creation of a library of compounds with diverse substitutions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

- 1. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:81294-10-2 | Chemsrc [chemsrc.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 6. Thiophene, 2-ethynyl-5-methyl-(81294-10-2) 1H NMR [m.chemicalbook.com]

- 7. The spectroscopic, NMR analysis of 2-Dicyanovinyl-5-(4-methoxyphenyl)thiophene by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Ethynyl-5-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Ethynyl-5-methylthiophene, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to facilitate its use in research and development.

Spectroscopic Data

The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.08 | d | 3.6 | H-4 |

| 6.69 | d | 3.6 | H-3 |

| 3.31 | s | C≡C-H | |

| 2.47 | s | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | C-5 |

| 133.1 | C-3 |

| 125.1 | C-4 |

| 120.4 | C-2 |

| 82.5 | C ≡C-H |

| 75.1 | C≡C -H |

| 15.3 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3305 | Strong | ≡C-H stretch |

| 2105 | Medium | C≡C stretch |

| 1530 | Medium | C=C stretch (thiophene ring) |

| 1445 | Medium | C-H bend (methyl) |

| 805 | Strong | C-H out-of-plane bend (thiophene ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 55 | [M-H]⁺ |

| 97 | 30 | [M-C₂H]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection reaction.

Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

This procedure details the Sonogashira coupling of 2-iodo-5-methylthiophene with trimethylsilylacetylene.

Materials:

-

2-Iodo-5-methylthiophene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran and anhydrous triethylamine to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-5-methylthiophene.

Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-methylthiophene

-

Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-5-methylthiophene in methanol or THF.

-

Add a mild base, such as potassium carbonate or a fluoride source like TBAF (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic scheme for this compound.

Signaling Pathway Logical Relationship

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

In-depth Technical Guide: 1H NMR Spectrum of 2-Ethynyl-5-methylthiophene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An examination of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-ethynyl-5-methylthiophene. This guide outlines the expected spectral characteristics based on the molecule's structure and provides a standardized protocol for acquiring such data.

Molecular Structure and Proton Environment

This compound possesses a distinct set of protons that give rise to a characteristic ¹H NMR spectrum. The structure consists of a thiophene ring substituted at the 2-position with an ethynyl group (-C≡CH) and at the 5-position with a methyl group (-CH₃). This arrangement leads to four unique proton environments:

-

H-3 and H-4: These are the two protons directly attached to the thiophene ring. Due to the substitution pattern, they are in different chemical environments and are expected to show distinct signals. They will exhibit coupling to each other.

-

Ethynyl Proton (-C≡CH): The single proton attached to the terminal carbon of the alkyne group.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group.

A detailed analysis of the ¹H NMR spectrum would provide specific chemical shifts (δ), coupling constants (J), and integration values for each of these proton signals, confirming the molecular structure.

Predicted ¹H NMR Spectral Data

While a definitive experimental spectrum from a peer-reviewed source could not be located during the search, the expected ¹H NMR data can be predicted based on established principles of NMR spectroscopy and data from similar thiophene derivatives. The following table summarizes the anticipated signals for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (thiophene) | ~6.8 - 7.2 | Doublet | ~3-4 | 1H |

| H-4 (thiophene) | ~6.6 - 7.0 | Doublet | ~3-4 | 1H |

| Ethynyl-H | ~3.0 - 3.5 | Singlet | N/A | 1H |

| Methyl-H (-CH₃) | ~2.4 - 2.6 | Singlet | N/A | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the splitting of multiplets to determine the coupling constants.

Visualizations

4.1. Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

4.2. Experimental Workflow for ¹H NMR Spectroscopy

Caption: Generalized workflow for acquiring a ¹H NMR spectrum.

In-depth 13C NMR Analysis of 2-Ethynyl-5-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethynyl-5-methylthiophene. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a comprehensive prediction of the ¹³C NMR chemical shifts. The predictions are derived using established principles of substituent chemical shift (SCS) additivity, based on experimental data from thiophene and its relevant substituted derivatives. This document also outlines a detailed experimental protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound and includes a logical workflow diagram for structural elucidation.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were calculated by applying the additive effects of a 2-ethynyl group and a 5-methyl group to the known chemical shifts of the parent thiophene molecule. The substituent chemical shifts were derived from experimental data for 2-ethynylthiophene and 2-methylthiophene.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C2 | 123.1 |

| C3 | 132.8 |

| C4 | 127.3 |

| C5 | 140.1 |

| -C≡CH | 82.7 |

| -C≡C H | 76.9 |

| -CH₃ | 15.2 |

Disclaimer: The chemical shifts presented are predicted values and may differ from experimental results. These predictions serve as a robust guide for spectral assignment.

To provide a basis for the prediction, the experimental ¹³C NMR data for thiophene, 2-methylthiophene, and 2-ethynylthiophene are presented in Table 2.

Table 2: Experimental ¹³C NMR Chemical Shifts of Thiophene and Substituted Derivatives

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbons (ppm) |

| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 | - |

| 2-Methylthiophene | 139.8 | 126.9 | 127.2 | 125.3 | 15.2 (-CH₃) |

| 2-Ethynylthiophene | 122.8 | 132.7 | 127.5 | 127.8 | 82.9 (-C≡CH), 76.7 (-C≡C H) |

Structural Assignment Workflow

The logical process for assigning the ¹³C NMR signals of this compound is illustrated in the following diagram. This workflow begins with the analysis of the predicted chemical shifts and considers the electronic effects of the substituents on the thiophene ring.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Ethynyl-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2-ethynyl-5-methylthiophene. It includes a detailed breakdown of the characteristic vibrational modes, a summary of expected absorption peaks, a standardized experimental protocol for spectral acquisition, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with or characterizing this and related thiophene compounds.

Molecular Structure and Expected Vibrational Modes

This compound is a disubstituted thiophene with the chemical formula C₇H₆S. Its structure incorporates a thiophene ring, a terminal ethynyl group (-C≡CH), and a methyl group (-CH₃). The FT-IR spectrum of this molecule is characterized by the vibrational frequencies of these distinct functional groups. The key vibrational modes expected are:

-

Ethynyl Group:

-

≡C-H stretching: A sharp and strong absorption due to the stretching of the bond between the sp-hybridized carbon and the hydrogen.

-

C≡C stretching: A weaker absorption resulting from the stretching of the carbon-carbon triple bond.

-

≡C-H bending: A broad and strong absorption arising from the bending of the ≡C-H bond.

-

-

Thiophene Ring:

-

C-H stretching: Vibrations of the hydrogen atoms attached to the aromatic thiophene ring.

-

C=C stretching: Stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-S stretching: Vibrations involving the carbon-sulfur bonds of the heterocyclic ring.

-

Ring deformation and C-H bending: In-plane and out-of-plane bending vibrations of the thiophene ring and its substituents.

-

-

Methyl Group:

-

C-H stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group.

-

C-H bending: Asymmetric (scissoring) and symmetric (rocking) bending vibrations of the methyl group.

-

Data Presentation: Characteristic FT-IR Absorption Peaks

The following table summarizes the expected quantitative data for the FT-IR spectrum of this compound, based on established group frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300 | ≡C-H Stretch (Ethynyl) | Strong, Sharp |

| 3100 - 3000 | C-H Stretch (Thiophene Ring) | Medium |

| 2960 - 2850 | C-H Stretch (Methyl Group) | Medium |

| 2150 - 2100 | C≡C Stretch (Ethynyl) | Weak to Medium |

| 1600 - 1450 | C=C Stretch (Thiophene Ring) | Medium |

| 1470 - 1450 | C-H Bend (Methyl Group, Asymmetric) | Medium |

| 1380 - 1350 | C-H Bend (Methyl Group, Symmetric) | Medium |

| 1300 - 1000 | C-H In-plane Bend (Thiophene Ring) | Medium |

| 900 - 650 | C-H Out-of-plane Bend (Thiophene Ring) | Strong |

| 700 - 610 | ≡C-H Bend (Ethynyl) | Strong, Broad |

| 850 - 600 | C-S Stretch (Thiophene Ring) | Weak to Medium |

Table 1: Predicted FT-IR spectral data for this compound, compiled from established spectroscopic data for terminal alkynes, substituted thiophenes, and alkyl groups.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocol: FT-IR Spectral Acquisition

This section details a standard methodology for obtaining the FT-IR spectrum of liquid samples such as this compound. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[14][15][16][17][18]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[2]

-

-

Sample Application:

-

Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[16]

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

After the measurement is complete, carefully clean the this compound from the ATR crystal using a soft, lint-free wipe and an appropriate solvent.

-

Mandatory Visualization: Workflow and Data Analysis

The following diagrams illustrate the logical workflow for FT-IR spectral analysis and the key decision points in identifying the structural features of this compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. iosrjournals.org [iosrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. jascoinc.com [jascoinc.com]

Mass Spectrometry of 2-Ethynyl-5-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Ethynyl-5-methylthiophene. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates from the known mass spectrometric behavior of structurally related thiophene derivatives to propose a likely fragmentation pattern and outlines a suitable analytical methodology.

Introduction to the Mass Spectrometry of Thiophene Derivatives

Thiophene and its derivatives are aromatic heterocyclic compounds that are significant in medicinal chemistry and materials science. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of these compounds. Under electron ionization (EI), thiophenes typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[1] Fragmentation patterns are influenced by the nature and position of substituents on the thiophene ring.[2]

Proposed Electron Ionization Mass Spectrometry (EI-MS) Analysis of this compound

The structure of this compound suggests a molecular weight of 122.17 g/mol . Upon electron ionization, a distinct molecular ion peak ([M]⁺˙) at m/z 122 is expected to be a major feature of the mass spectrum.

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, primarily involving the substituents. The following diagram illustrates the proposed fragmentation logic.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Tabulated Quantitative Data of Predicted Fragments

Based on the proposed fragmentation pathway and analysis of similar compounds, the following table summarizes the expected major ions and their relative abundances.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 122 | [C₇H₆S]⁺˙ | Molecular Ion | High |

| 107 | [C₆H₃S]⁺ | [M - CH₃]⁺ | Moderate |

| 97 | [C₅H₅S]⁺ | [M - C₂H]⁺ | Moderate to High |

| 51 | [C₄H₃]⁺ | Thienyl fragment daughter ion | Low to Moderate |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile and aromatic compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique.[3][4]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters suitable for the analysis of this compound.[5][6]

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan |

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

Caption: A logical workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. By leveraging established principles of thiophene fragmentation and standard GC-MS protocols, researchers and drug development professionals can effectively identify and characterize this compound. The proposed fragmentation pattern and experimental parameters serve as a robust starting point for method development and routine analysis. For definitive structural confirmation, comparison with an authenticated reference standard is essential.

References

- 1. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tdi-bi.com [tdi-bi.com]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

Chemical structure and IUPAC name of 2-Ethynyl-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-ethynyl-5-methylthiophene. The content is tailored for professionals in research and drug development, with a focus on data presentation and methodological insights derived from existing literature on related compounds.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a central thiophene ring substituted with an ethynyl group at the 2-position and a methyl group at the 5-position.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 81294-10-2 | [1] |

| Molecular Formula | C₇H₆S | [2] |

| Molecular Weight | 122.19 g/mol | [1] |

| Density | 1.1±0.1 g/cm³ | [2] |

| Boiling Point | 181.5±28.0 °C at 760 mmHg | [2] |

| Flash Point | 43.3±10.2 °C | [2] |

| InChI Key | ZDCWYRXEXHPFGS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sonogashira Coupling

A potential synthetic route involves the palladium-catalyzed cross-coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a halogenated 2-methylthiophene, followed by deprotection of the silyl group.

Logical Workflow for Synthesis:

Caption: Proposed Sonogashira coupling for this compound synthesis.

General Experimental Protocol (Illustrative)

-

Reaction Setup: To a solution of 2-bromo-5-methylthiophene and (trimethylsilyl)acetylene in a suitable solvent such as triethylamine, add a catalytic amount of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a co-catalyst (e.g., copper(I) iodide).

-

Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-methylthiophene.

-

Deprotection: The purified intermediate is dissolved in a solvent such as methanol, and a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the deprotection is complete.

-

Final Purification: The final product, this compound, is isolated by extraction and purified by column chromatography or distillation.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the cited literature. However, based on the known spectra of related thiophene derivatives, the following characteristic signals can be anticipated:

-

¹H NMR: Resonances for the thiophene ring protons, a singlet for the methyl protons, and a singlet for the acetylenic proton.

-

¹³C NMR: Signals corresponding to the carbon atoms of the thiophene ring, the methyl group, and the two sp-hybridized carbons of the ethynyl group.

-

IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch and the C≡C triple bond stretch, as well as bands associated with the thiophene ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (122.19 g/mol ).

Applications in Drug Development

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4]. The ethynyl moiety is also a key functional group in many biologically active molecules, often contributing to target binding and metabolic stability.

Antimitotic and Anticancer Potential

Research into 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives has demonstrated their potential as potent antimitotic agents[5]. These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[5]. The structural similarity of this compound to these active compounds suggests that it could serve as a valuable building block for the synthesis of novel anticancer agents.

Signaling Pathway for Related Antimitotic Thiophene Derivatives:

Caption: Mechanism of action of related antimitotic ethynylthiophene compounds.

The diverse biological activities of thiophene-containing compounds highlight the potential of this compound as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. This compound | 81294-10-2 [sigmaaldrich.com]

- 2. This compound | CAS#:81294-10-2 | Chemsrc [chemsrc.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Ethynyl-5-methylthiophene in organic solvents

An In-depth Technical Guide on the Solubility of 2-Ethynyl-5-methylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on the principle of "like dissolves like" and the known solubility of similar thiophene derivatives. Furthermore, this document outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of a liquid compound in organic solvents. A plausible synthetic route for this compound via a Sonogashira coupling reaction is also presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in various solvent systems.

Introduction

This compound is a sulfur-containing heterocyclic compound with a molecular structure that suggests its potential as a building block in the synthesis of complex organic molecules. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The ethynyl group, in particular, is a versatile functional group that can participate in various chemical transformations, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.[4]

A fundamental understanding of the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, chromatography eluents, and vehicles for in vitro and in vivo studies. This guide aims to provide a thorough understanding of the solubility characteristics of this compound and the experimental procedures to quantify them.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81294-10-2 | [5] |

| Molecular Formula | C₇H₆S | [5] |

| Molecular Weight | 122.19 g/mol | [5] |

| Physical Form | Liquid | |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Boiling Point | 181.5 ± 28.0 °C at 760 mmHg | [5] |

| Flash Point | 43.3 ± 10.2 °C | [5] |

| LogP | 2.54 | [5] |

Solubility of this compound in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble/Miscible | "Like dissolves like"; both solute and solvents are nonpolar. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble/Miscible | These solvents have moderate polarity and can solvate the thiophene ring and ethynyl group. |

| Acetone, Acetonitrile (ACN) | Soluble/Miscible | Expected to be good solvents due to their ability to induce dipole interactions. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | Highly polar aprotic solvents capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | Soluble/Miscible | The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule. |

| Water | Insoluble | The nonpolar nature of the molecule dominates, preventing significant interaction with the highly polar water molecules. |

Experimental Protocols for Solubility Determination

Given the absence of quantitative data, it is essential for researchers to experimentally determine the solubility of this compound in their specific solvents of interest. The following is a general protocol for determining the solubility of a liquid compound in an organic solvent.

Materials

-

This compound

-

Organic solvents of interest (analytical grade)

-

Glass vials with screw caps

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Analytical balance (for gravimetric analysis, if applicable)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for complete phase separation. Centrifugation can be used to accelerate this process.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a calibrated micropipette. It is crucial to avoid disturbing the undissolved solute phase.

-

Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility (e.g., in g/L or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Synthesis of this compound

A common and efficient method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[7][8] A plausible synthetic route for this compound involves the coupling of a suitable terminal alkyne (such as trimethylsilylacetylene, followed by desilylation) with 2-iodo-5-methylthiophene, which is a known precursor.[5]

General Protocol for Sonogashira Coupling

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methylthiophene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add an anhydrous, degassed solvent (e.g., THF or toluene).

-

Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If trimethylsilylacetylene was used, the resulting silyl-protected alkyne will need to be deprotected using a suitable reagent (e.g., K₂CO₃ in methanol or TBAF in THF).

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Visualizations

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Plausible Synthetic Pathway for this compound

Caption: A plausible synthetic pathway for this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this technical guide provides a solid foundation for researchers by offering qualitative solubility predictions, a detailed experimental protocol for quantitative determination, and a plausible synthetic route. The information and methodologies presented herein are intended to facilitate the effective use of this compound in drug discovery and materials science research. It is strongly recommended that researchers perform their own solubility experiments to obtain precise data for their specific applications. The versatility of the thiophene scaffold and the ethynyl moiety suggests that this compound will continue to be a compound of significant interest.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:81294-10-2 | Chemsrc [chemsrc.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-5-methylthiophene: Precursors and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 2-ethynyl-5-methylthiophene, a valuable building block in medicinal chemistry and materials science. The document details the synthesis of key precursors, outlines the primary coupling methodologies, and provides specific experimental protocols.

Core Synthetic Strategy: Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this context, a 2-halo-5-methylthiophene derivative is coupled with a protected or unprotected acetylene source. The use of a protected alkyne, such as (trimethylsilyl)acetylene, is common to prevent self-coupling and other side reactions, followed by a deprotection step to yield the terminal alkyne.

The general synthetic approach can be visualized as a two-step process: the preparation of a suitable 2-halo-5-methylthiophene precursor, followed by the Sonogashira coupling and any necessary subsequent deprotection.

Precursor Synthesis: 2-Halo-5-methylthiophenes

The choice of the halogen atom in the 2-halo-5-methylthiophene precursor influences the reactivity in the subsequent Sonogashira coupling, with the order of reactivity being I > Br > Cl. Consequently, 2-iodo-5-methylthiophene and 2-bromo-5-methylthiophene are the most common precursors.

Synthesis of 2-Bromo-5-methylthiophene

2-Bromo-5-methylthiophene is typically prepared via electrophilic bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or tetrahydrofuran.

Synthesis of 2-Iodo-5-methylthiophene

The iodination of 2-methylthiophene can be achieved using iodine in the presence of an oxidizing agent, such as iodic acid, in a mixture of water, acetic acid, and a small amount of sulfuric acid.

Sonogashira Coupling and Deprotection

The core transformation involves the coupling of the 2-halo-5-methylthiophene with a protected alkyne, most commonly (trimethylsilyl)acetylene. This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a copper(I) co-catalyst, like copper(I) iodide (CuI), and a base, such as an amine (e.g., triethylamine or diisopropylamine). The final step is the removal of the silyl protecting group, which is readily accomplished under mild basic conditions, for instance, with potassium carbonate in methanol.

The following table summarizes the key quantitative data for the synthesis of precursors and the final product.

| Step | Precursor | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromination | 2-Methylthiophene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux | 4-5 | ~58 |

| Iodination | 2-Methylthiophene | Iodine (I₂), Iodic Acid (HIO₃) | Acetic Acid/Water/H₂SO₄ | 75-80 | 2 | 70-74 |

| Sonogashira Coupling | 2-Bromo-5-methylthiophene | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/CuI, Diisopropylamine/Toluene | 70 | 12 | High (not specified) |

| Deprotection | 2-((Trimethylsilyl)ethynyl)-5-methylthiophene | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 2 | High (not specified) |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methylthiophene

Materials:

-

2-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), dry

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylthiophene (1 equivalent) in dry carbon tetrachloride.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 2-bromo-5-methylthiophene.

Protocol 2: Synthesis of 2-Iodo-5-methylthiophene

Materials:

-

2-Methylthiophene

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a mixture of water, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Add 2-methylthiophene (1 equivalent) to the stirred mixture.

-

In a separate beaker, dissolve iodine (0.4 equivalents) and iodic acid (0.2 equivalents) in glacial acetic acid.

-

Slowly add the iodine/iodic acid solution to the reaction flask via the dropping funnel, maintaining the temperature between 75-80 °C.

-

After the addition is complete, continue stirring at the same temperature for 2 hours.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Decolorize the mixture by adding a small amount of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-iodo-5-methylthiophene.

Protocol 3: Sonogashira Coupling of 2-Bromo-5-methylthiophene with (Trimethylsilyl)acetylene

Materials:

-

2-Bromo-5-methylthiophene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Toluene, anhydrous and degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5-methylthiophene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Add anhydrous and degassed toluene and diisopropylamine (2 equivalents).

-

Add (trimethylsilyl)acetylene (1.2 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, cool to room temperature and dilute with an organic solvent like diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 4: Deprotection of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-methylthiophene

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene (1 equivalent) in methanol.

-

Add potassium carbonate (0.1-0.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 2 hours.[1]

-

Monitor the deprotection by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield this compound, which can be further purified by column chromatography or distillation if necessary.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

References

An In-depth Technical Guide to the Electronic Properties of 2-Ethynyl-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of 2-Ethynyl-5-methylthiophene, a substituted thiophene with potential applications in materials science and drug discovery. Thiophene and its derivatives are known for their versatile electronic characteristics and are integral components in a variety of USFDA-approved drugs.[1] This document summarizes key theoretical electronic parameters, outlines the standard experimental and computational methodologies for their determination, and presents a conceptual framework for the evaluation of such compounds in a drug development context. While specific experimental data for this compound is not extensively available in the current literature, this guide leverages data from close structural analogs and established scientific principles to provide a comprehensive resource. The stability and reactivity of thiophene-based compounds are closely linked to the aromaticity of their core structure, which is influenced by the electronic nature of their substituents.[2]

Introduction to Electronic Properties

The electronic properties of a molecule, such as its ionization potential, electron affinity, and HOMO-LUMO gap, are fundamental to understanding its chemical reactivity, optical characteristics, and potential as a pharmacophore.[1] For drug development professionals, these parameters can inform the design of molecules with desired bio-electronic properties, influencing their interaction with biological targets.[1] Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is considered an electron-rich system with greater reactivity than benzene in electrophilic substitution reactions.[1][2][3] The introduction of an electron-withdrawing ethynyl group and an electron-donating methyl group to the thiophene ring is expected to modulate its electronic landscape.[2]

Theoretical Electronic Properties

Table 1: Calculated Vertical Ionization Energies for 2-Ethynylthiophene [4]

| Molecular Orbital | Calculated Vertical Ionization Energy (eV) |

| HOMO | 8.52 |

| HOMO-1 | 9.87 |

| HOMO-2 | 11.54 |

| HOMO-3 | 12.01 |

| HOMO-4 | 13.58 |

| HOMO-5 | 14.21 |

| HOMO-6 | 14.98 |

| HOMO-7 | 15.67 |

Data extracted from a study on ethynylthiophenes.[4] These are theoretical values for 2-ethynylthiophene and serve as an estimate for this compound.

Experimental Protocols for Determining Electronic Properties

The following sections detail the standard experimental procedures used to characterize the electronic properties of organic molecules like this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[5]

Methodology:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[5][6]

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7][8]

-

Data Acquisition: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The scan rate is typically in the range of 20-200 mV/s.[6][9]

-

Data Analysis: The onset potentials for the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram.[5] The HOMO and LUMO energies are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and the absorption onset can be used to estimate the optical HOMO-LUMO gap. Aromatic compounds like thiophenes exhibit characteristic π to π* transitions in the UV region.[10][11][12]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

-

Spectral Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing only the solvent is used to correct for solvent absorption.[10]

-